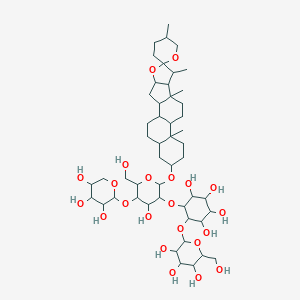

Cantalasaponin 3

Description

Properties

CAS No. |

103735-23-5 |

|---|---|

Molecular Formula |

C50H82O22 |

Molecular Weight |

1035.2 g/mol |

IUPAC Name |

5-[4-hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-3-yl]oxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4-tetrol |

InChI |

InChI=1S/C50H82O22/c1-19-7-12-50(65-17-19)20(2)30-27(72-50)14-25-23-6-5-21-13-22(8-10-48(21,3)24(23)9-11-49(25,30)4)66-47-44(40(63)41(29(16-52)68-47)70-45-38(61)31(54)26(53)18-64-45)69-42-36(59)34(57)35(58)37(60)43(42)71-46-39(62)33(56)32(55)28(15-51)67-46/h19-47,51-63H,5-18H2,1-4H3 |

InChI Key |

FYOUZAVGEYRIAZ-UHFFFAOYSA-N |

SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(C9OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)C)OC1 |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(CO8)O)O)O)O)OC9C(C(C(C(C9OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)C)OC1 |

Synonyms |

cantalasaponin 3 cantalasaponin-3 |

Origin of Product |

United States |

Phytochemical Investigations and Isolation of Cantalasaponin 3

Plant Sources and Biosynthetic Origin of Cantalasaponin 3

Saponins (B1172615) are widely distributed in the plant kingdom, occurring in various parts such as roots, leaves, fruits, and seeds. mdpi.com Their presence and concentration can vary significantly depending on the plant species, the specific part of the plant, and even environmental factors during growth. mdpi.com

Specific Plant Species of the Genus Cantaloup

While the initial query mentions the genus "Cantaloup," research indicates that this compound and related compounds, particularly Cantalasaponin-1, are primarily associated with species of the genus Agave. mdpi.commdpi.commdpi.comacs.orginsp.mxresearchgate.net Specifically, Cantalasaponin-1 has been reported in Agave cantala, A. americana, A. fourcroydes, A. tequilana, A. angustifolia, A. macroacantha, A. sisalana, and A. offoyana. mdpi.com Cantalasaponin-1 is structurally related to (25S)-cantalasaponin-1, which has been found in Agave bracteosa. mdpi.comresearchgate.netresearchgate.net While the direct source of "this compound" is not as frequently cited as Cantalasaponin-1 in the provided search results, its naming suggests a potential link to Cucumis melo var. cantalupo (cantaloupe), although the search results predominantly point to Agave species for related cantalasaponins. One search result mentions "this compound" in the context of metabolites present in plants traditionally reported for renal affections, alongside Cucumis melo. usac.edu.gt

Exploration of Other Potential Natural Sources

Beyond the Agave genus, saponins are found in a vast array of plants. medcraveonline.commdpi.com Examples of other saponin-rich plants mentioned in the search results include Quillaja saponaria Molina (Quillaja saponins), Chenopodium quinoa (quinoa), Jatropha curcas L., Panax notoginseng, Codonopsis species, Platycodon grandiflorum, Anemarrhena asphodeloides, Cestrum diurnum L., and Allium ascalonicum L. mdpi.cominsp.mxresearchgate.netgoogle.comgoogle.comnih.govmdpi.comokstate.edu The presence of specific saponin (B1150181) structures, like this compound, in other plant families or genera would require targeted phytochemical investigations.

Advanced Extraction Methodologies for Saponins

Extracting saponins from plant material is often a complex process due to their diverse structures and polarities. acs.orgmdpi.com The choice of extraction method significantly impacts the yield and composition of the obtained saponin extract. mdpi.com

Modern Extraction Techniques (e.g., Ultrasonic, Supercritical Fluid Extraction)

In response to the drawbacks of conventional methods, modern or "green" extraction techniques have been developed to improve efficiency, reduce extraction time, and minimize solvent usage. medcraveonline.comfoodsciencejournal.commdpi.com These methods often utilize different forms of energy or specialized conditions to enhance the release of saponins from the plant matrix.

Ultrasound-Assisted Extraction (UAE): This technique uses ultrasonic waves to create cavitation bubbles in the solvent, which helps to disrupt plant cell walls and improve the diffusion of saponins into the solvent. medcraveonline.comfoodsciencejournal.com UAE can lead to higher extraction yields and shorter extraction times compared to conventional methods. foodsciencejournal.com

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, increasing the solubility and diffusion of saponins. medcraveonline.comfoodsciencejournal.com This method can also significantly reduce extraction time and solvent consumption. foodsciencejournal.com

Accelerated Solvent Extraction (ASE): ASE, also known as Pressurized Liquid Extraction (PLE), uses elevated temperature and pressure to enhance the extraction efficiency. medcraveonline.comfoodsciencejournal.com This allows for faster extraction and reduced solvent usage.

Modern extraction processes represent a significant portion of employed techniques (about 30%). medcraveonline.com The choice of modern technique depends on the specific plant material and the target saponin compounds.

Here is a table summarizing some modern extraction techniques:

| Technique | Principle | Advantages | Disadvantages |

| Ultrasound-Assisted Extraction (UAE) | Ultrasonic waves create cavitation | Increased efficiency, Reduced time and solvent | Can cause degradation of sensitive compounds |

| Microwave-Assisted Extraction (MAE) | Microwave energy heats solvent and material | Reduced time and solvent, Increased efficiency | Requires specific equipment, Potential hot spots |

| Accelerated Solvent Extraction (ASE) | Elevated temperature and pressure enhance extraction | Faster extraction, Reduced solvent usage | Requires specialized equipment, High initial cost |

Other advanced approaches include the use of ionic liquids as solvents and biphasic solvent systems. mdpi.commdpi.com For instance, a biphasic system of n-butanol and water has been used for the extraction of saponins from Agave species, combining solid-liquid and liquid-liquid extraction steps. mdpi.comacs.org

Chromatographic Purification Strategies for this compound

Following extraction, crude saponin extracts often contain a mixture of various saponins and other plant compounds. mdpi.com Purification is necessary to isolate specific saponins like this compound. Chromatography is a widely used technique for the purification of saponins, separating compounds based on their differential partitioning between a stationary phase and a mobile phase. medcraveonline.comgreenskybio.commdpi.com

Common chromatographic methods employed for saponin purification include:

Column Chromatography (CC): This is a fundamental technique where the crude extract is loaded onto a column packed with a stationary phase (e.g., silica (B1680970) gel or reversed-phase silica gel like RP-18). medcraveonline.comgreenskybio.comacs.org Saponins are eluted using a mobile phase, often a gradient of solvents or solvent mixtures, based on their polarity. greenskybio.comacs.org Silica gel chromatography with chloroform-methanol mixtures and reversed-phase chromatography with methanol-water or acetonitrile-water systems are commonly used for saponins. greenskybio.comgoogle.commdpi.com

Thin Layer Chromatography (TLC): TLC is a simple and rapid technique used for monitoring purification progress and initial separation. medcraveonline.comacs.org Saponins are separated on a thin layer of stationary phase coated on a plate. Common solvent systems for TLC of saponins include chloroform-glacial acetic acid-methanol-water and ethyl acetate-formic acid-glacial acetic acid-water. medcraveonline.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced and efficient chromatographic technique used for both analytical and preparative purification of saponins. medcraveonline.commdpi.com Reversed-phase HPLC (RP-HPLC) is frequently used, often with methanol-water or acetonitrile-water as the mobile phase. medcraveonline.comgoogle.commdpi.com Preparative HPLC allows for the isolation of larger quantities of purified compounds. mdpi.com

High-Speed Countercurrent Chromatography (HSCCC): HSCCC is an all-liquid separation technique that eliminates the irreversible adsorption of samples on a solid support, which can be an advantage for saponins. mdpi.com It has been successfully used for the separation of various saponins. mdpi.com

Ultra-High Pressure Liquid Chromatography (UHPLC): UHPLC is a more recent development offering higher resolution and faster separation compared to conventional HPLC, suitable for complex mixtures of saponins. mdpi.com

Purification strategies often involve a combination of these techniques. For example, a crude extract might be initially fractionated using column chromatography, followed by further purification of specific fractions using HPLC or preparative TLC to isolate individual saponins like this compound. medcraveonline.comacs.org The choice of stationary and mobile phases is critical and depends on the specific chemical properties of the target saponin. greenskybio.commdpi.com

Here is a table outlining common chromatographic purification methods for saponins:

| Technique | Principle | Stationary Phase (Examples) | Mobile Phase (Examples) | Application |

| Column Chromatography (CC) | Differential partitioning between stationary and mobile phases | Silica gel, Reversed-phase silica gel (C18) | Chloroform-Methanol, Methanol-Water, Acetonitrile-Water | Bulk separation, Initial fractionation |

| Thin Layer Chromatography (TLC) | Separation on a thin layer of stationary phase | Silica gel, Reversed-phase silica gel (C18) | Various mixtures (e.g., Chloroform-Acetic Acid-Methanol-Water) | Monitoring, Rapid analysis, Small-scale separation |

| High-Performance Liquid Chromatography (HPLC) | High-pressure liquid chromatography | Reversed-phase (C18), Normal phase | Methanol-Water, Acetonitrile-Water | Analytical and preparative separation, Quantification |

| High-Speed Countercurrent Chromatography (HSCCC) | Liquid-liquid partitioning without solid support | Liquid phases | Biphasic solvent systems | Preparative separation, High sample loading |

| Ultra-High Pressure Liquid Chromatography (UHPLC) | High-pressure liquid chromatography | Small particle size columns | Methanol-Water, Acetonitrile-Water | High-resolution separation, Complex mixtures |

The isolation and purification of saponins, including this compound, is described as a challenging and often tedious process due to their structural complexity and similarity. medcraveonline.comacs.org

Column Chromatography Approaches

Column chromatography is a fundamental technique used in the initial stages of separating components from crude plant extracts. It involves a stationary phase, commonly silica gel, packed into a column, and a mobile phase (solvent or solvent mixture) that moves through the column. researchgate.netmdpi.comorgchemboulder.com Compounds in the mixture separate based on their differential interactions with the stationary and mobile phases. For the isolation of saponins like this compound, silica gel column chromatography has been utilized. researchgate.netmdpi.com In one study, an acetone (B3395972) extract from Agave americana was separated on an open chromatographic column packed with silica gel, using a gradient of n-hexane/ethyl acetate/MeOH mixtures as the mobile phase. mdpi.com This process yielded several fractions with different polarities. mdpi.com

High-Performance Liquid Chromatography (HPLC) for Isolation

High-Performance Liquid Chromatography (HPLC) is a more advanced chromatographic technique offering higher resolution and efficiency compared to traditional column chromatography, making it suitable for the further purification of compounds. nih.gov While specific details on HPLC isolation solely for this compound (as opposed to analysis) are less prevalent in the provided snippets, HPLC is a standard technique for the purification of natural products, including saponins, after initial separation steps. nih.govmdpi.comcsic.es HPLC can be used in preparative mode to isolate larger quantities of purified compounds. nih.gov The choice of stationary phase (e.g., reversed-phase C18) and mobile phase (e.g., mixtures of water and organic solvents) in HPLC is crucial for achieving effective separation of saponins based on their polarity. nih.govmdpi.com

Preparative Thin Layer Chromatography (TLC) Applications

Preparative Thin Layer Chromatography (TLC) is a valuable technique for the purification of small to moderate quantities of compounds. rochester.edusigmaaldrich.com It utilizes thicker layers of stationary phase, typically silica gel, on a plate. rochester.edusigmaaldrich.commn-net.com The sample is applied as a band, and after development with a suitable solvent system, the separated components appear as bands on the plate. rochester.edu The bands corresponding to the desired compound are then scraped off the plate, and the compound is extracted from the stationary phase material. rochester.edu Preparative TLC has been used in the isolation of steroidal glycosides, including saponins, from plant extracts. researchgate.net This technique is particularly useful for obtaining a profile of components in natural extracts and for purifying compounds after initial column chromatography. rochester.edu

Countercurrent Chromatography for Complex Mixtures

Countercurrent Chromatography (CCC), also known as liquid-liquid chromatography, is a separation technique that utilizes two immiscible liquid phases without a solid support. wikipedia.orgslideshare.net The separation is based on the differential partitioning of analytes between the two liquid phases. wikipedia.org One liquid phase acts as the stationary phase, held in place by gravity or centrifugal force, while the other acts as the mobile phase. wikipedia.orgslideshare.net CCC is particularly well-suited for the separation of complex mixtures of natural products, including saponins, as it avoids irreversible adsorption of compounds onto a solid support, which can occur in solid-phase chromatography. wikipedia.orgnih.gov This technique allows for high recovery of the separated components. wikipedia.org While the provided search results mention CCC in the context of separating saponins from other plant sources pan.olsztyn.pl, and as a general technique for natural products nih.gov, a direct application specifically for the isolation of this compound was not explicitly detailed in the immediate results. However, its utility in separating complex saponin mixtures suggests it could be applicable in a comprehensive isolation strategy for this compound.

Data Table: Isolation Steps and Techniques for this compound (Cantalasaponin-1)

| Step | Source Material | Extraction Solvent | Primary Separation Technique(s) | Secondary Purification Technique(s) | Notes | References |

| Initial Extraction | Agave cantala rhizomes | Methanol | Column Chromatography (Silica gel) | Repeated Column Chromatography | Yielded a complex saponin mixture. | acs.org |

| Initial Extraction | Agave cantala leaves | Methanol | Silica gel and Sephadex columns | Preparative Thin Layer Chromatography | Isolation of three steroidal glycosides. | researchgate.net |

| Initial Extraction | Agave americana leaves | Acetone | Open Column Chromatography (Silica gel) | Further fractionation (F5b precipitate) | Bio-directed fractionation. | mdpi.comnih.govresearchgate.net |

| Further Purification | Fraction F5 (from A. americana extract) | Acetone (precipitate formation) | Not explicitly detailed in snippets | Acetylation for structural elucidation | Precipitate showed biological activity. | mdpi.com |

Detailed Research Findings Related to Isolation:

Research on the isolation of Cantalasaponin-1 from the methanolic extract of Agave cantala rhizomes involved repeated column chromatography to obtain the compound from a very complex saponin mixture. acs.org The identity and structure were confirmed using spectroscopic methods including FDMS, FABMS, EIMS, 1H NMR, and 13C NMR. acs.org

In another study focusing on Agave americana, an acetone extract was subjected to open column chromatography using a gradient elution. mdpi.com One of the fractions (F5) showed significant biological activity and yielded a white precipitate (F5b) upon treatment with acetone. mdpi.com This precipitate was identified as (25R)-5α-spirostan-3β,6α,23α-triol-3,6-di-O-β-D-glucopyranoside (Cantalasaponin-1) through detailed NMR spectral analysis. mdpi.comnih.gov

Structural Elucidation and Characterization of Cantalasaponin 3

Advanced Spectroscopic Techniques for Structural Determination

The structural determination of steroidal saponins (B1172615) like Cantalasaponin 3 typically relies on a combination of advanced spectroscopic methods. While detailed spectral data specifically for this compound is limited in the available literature, the general approaches used for this class of compounds provide insight into the techniques that would be applied.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D NMR, DEPT, COSY, HSQC, HMBC)

NMR spectroscopy is a powerful tool for elucidating the structure of complex molecules such as saponins, providing detailed information about the carbon-hydrogen framework and connectivity. Techniques such as 1D NMR (¹H and ¹³C NMR) are fundamental for determining the number and types of protons and carbons present. Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing correlations between protons and carbons, allowing for the mapping of the molecular structure. DEPT (Distortionless Enhancement by Polarization Transfer) experiments help in identifying the different types of carbon atoms (methyl, methylene, methine, and quaternary). These methods are routinely applied in the structural elucidation of steroidal glycosides. researchgate.netmdpi.comnih.govnih.govresearchgate.netacs.org Although specific NMR data for this compound is not detailed in the provided snippets, these techniques would be essential for its full characterization.

Mass Spectrometry (MS) Applications (e.g., FDMS, FABMS, EIMS, HRESI-MS)

Mass spectrometry provides critical information regarding the molecular weight and fragmentation pattern of saponins, aiding in the determination of the aglycone and sugar moieties. Techniques such as Field Desorption Mass Spectrometry (FDMS), Fast Atom Bombardment Mass Spectrometry (FABMS), Electron Ionization Mass Spectrometry (EIMS), and High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) are commonly used. researchgate.net MS analysis can confirm the molecular formula and provide insights into the sugar sequence and points of attachment through characteristic fragmentation ions. researchgate.netresearchgate.net this compound has been studied using mass spectrometry. nih.gov

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is utilized to identify the presence of key functional groups within the molecule through their characteristic vibrational frequencies. tanta.edu.egspectroscopyonline.com For saponins, IR spectra can indicate the presence of hydroxyl groups (O-H stretch), C-H stretching vibrations, and characteristic bands associated with the spirostanol (B12661974) or furostanol skeleton and glycosidic linkages. researchgate.netthieme-connect.com While specific IR data for this compound is not provided in the search results, IR spectroscopy is a standard technique in the initial characterization of saponins to confirm the presence of these functional groups.

Stereochemical Assignment through Spectroscopic and Chemical Methods

Determining the stereochemistry of a spirostanol glycoside like this compound is vital for a complete structural description. This involves assigning the configuration at chiral centers within the steroid backbone and the glycosidic linkages. Spectroscopic methods, particularly detailed NMR analysis including NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the spatial relationship between different protons, helping to deduce relative stereochemistry. researchgate.net Chemical methods, such as hydrolysis of the glycosidic linkages to isolate the aglycone and sugar units, followed by their individual analysis, also contribute to stereochemical assignments. researchgate.netresearchgate.net The stereochemistry of hydroxylated positions and chiral centers like C-5 and C-25 are key aspects considered in the structural elucidation of Agave saponins. sci-hub.se

X-Ray Crystallography for Definitive Structural Confirmation

X-ray crystallography is considered the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise atomic positions and bond lengths and angles. nih.govwikipedia.orglibretexts.org This technique requires obtaining suitable single crystals of the compound. X-ray diffraction has been mentioned in the context of a new spirostanol glycoside, Cantalasaponin-3. researchgate.net While obtaining crystals of natural products can be challenging, successful crystallization and X-ray diffraction analysis would provide unambiguous confirmation of this compound's structure, including its absolute stereochemistry.

Orthogonal Analytical Approaches for Purity and Identity Confirmation

To confirm the purity and identity of isolated this compound, orthogonal analytical approaches are employed. These methods complement the spectroscopic techniques and provide additional layers of confirmation. Chromatography, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (LC-MS) or NMR (LC-NMR), is widely used for assessing purity and identifying components in complex mixtures. researchgate.netacs.orgacs.orgmdpi.com Comparing retention times and spectral data (MS and NMR) with authentic standards, if available, or with reported data for known compounds, is essential for identity confirmation. Acid hydrolysis followed by chromatographic analysis of the sugar moieties is another chemical method used to confirm the sugar composition. researchgate.netacs.orgresearchgate.net

Biosynthesis and Metabolic Engineering of Triterpenoid Saponins Including Cantalasaponin 3

Squalene (B77637) and 2,3-Oxidosqualene (B107256) Biosynthesis as Triterpenoid (B12794562) Precursors

The convergence of the MVA and MEP pathways occurs with the formation of farnesyl diphosphate (B83284) (FPP), a C15 molecule. frontiersin.orgfrontiersin.org Two molecules of FPP are then condensed in a head-to-head fashion to form squalene, a C30 acyclic precursor. nih.govfrontiersin.org This reaction is catalyzed by squalene synthase (SS). researchgate.netfrontiersin.org Squalene is subsequently oxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene. nih.govresearchgate.netfrontiersin.orgfrontiersin.orgontosight.ai This epoxidation step is crucial as 2,3-oxidosqualene serves as the direct precursor for the biosynthesis of both triterpenoids and sterols. nih.govontosight.aicalibrechem.comuoa.grmdpi.com

Cyclization Mechanisms Catalyzed by Oxidosqualene Cyclases

The cyclization of 2,3-oxidosqualene is the first committed and a pivotal step in triterpenoid biosynthesis, leading to the formation of diverse cyclic triterpene skeletons. nih.govmdpi.comfrontiersin.orgoup.commdpi.compnas.orgresearchgate.netnih.govnih.govmdpi.com This complex enzymatic reaction is catalyzed by a family of enzymes known as oxidosqualene cyclases (OSCs). nih.govmdpi.comfrontiersin.orgoup.commdpi.compnas.orgresearchgate.netnih.govnih.govmdpi.commdpi.comacs.org OSCs can convert 2,3-oxidosqualene into a wide array of cyclic structures, representing the first diversification stage of the triterpene biosynthetic pathway. nih.govmdpi.com The specific triterpene skeleton formed depends on the type of OSC enzyme involved and the conformation adopted by the 2,3-oxidosqualene substrate during the reaction. oup.commdpi.comnih.gov For instance, the chair-chair-chair conformation typically leads to the formation of skeletons like lupane (B1675458), ursane, and oleanane, which are common in triterpenoid saponins (B1172615). oup.commdpi.com In contrast, the chair-boat-chair conformation is involved in the biosynthesis of sterols like cycloartenol (B190886) and lanosterol. oup.commdpi.com

Glycosylation and Hydroxylation Modifications in Saponin (B1150181) Biosynthesis

Following the formation of the basic triterpenoid skeleton by OSCs, further structural modifications occur, significantly contributing to the diversity and biological activity of triterpenoid saponins. uoa.grmdpi.comfrontiersin.orgresearchgate.net The two primary types of modifications are hydroxylation and glycosylation. uoa.grmdpi.comfrontiersin.orgresearchgate.netthieme-connect.comresearchgate.net Hydroxylation is often mediated by cytochrome P450 monooxygenases (P450s), which introduce hydroxyl groups at various positions on the triterpene backbone. frontiersin.orguoa.grmdpi.comfrontiersin.orgresearchgate.netresearchgate.netnih.gov These modifications can alter the polarity and reactivity of the molecule. Glycosylation, catalyzed by uridine (B1682114) diphosphate-dependent glycosyltransferases (UGTs), involves the attachment of sugar moieties to the triterpenoid aglycone. frontiersin.orgfrontiersin.orguoa.grmdpi.comfrontiersin.orgresearchgate.netresearchgate.netnih.gov Glycosylation is crucial for increasing the water solubility, stability, and biological activity of saponins. frontiersin.orgmdpi.com The number, type, and position of the attached sugars can vary widely, leading to a vast diversity of saponin structures. mdpi.com While specific details on the hydroxylation and glycosylation steps leading precisely to Cantalasaponin 3 are not explicitly detailed in the search results, these general modification processes are fundamental to the biosynthesis of all triterpenoid saponins. Studies have shown that UGTs play a key role in adding glucose and other sugar groups to saponin precursors. researchgate.netthieme-connect.comthieme-connect.com

Molecular Regulation and Enzymatic Studies of Biosynthetic Genes

Understanding the molecular regulation of triterpenoid saponin biosynthesis involves studying the genes encoding the enzymes in the pathway and the transcription factors that control their expression. frontiersin.orgscielo.brcjnmcpu.comnih.gov Transcriptomic and genomic studies have been instrumental in identifying candidate genes involved in the biosynthesis of terpenoids, including those responsible for precursor synthesis, cyclization, and modification. frontiersin.orgfrontiersin.org Key enzymes like HMGR in the MVA pathway, DXS and DXR in the MEP pathway, SS, SE, OSCs, P450s, and UGTs have been subjects of enzymatic studies to understand their catalytic mechanisms and regulation. scielo.brresearchgate.netfrontiersin.orgfrontiersin.orgmdpi.comoup.compnas.orgresearchgate.netnih.govnih.govmdpi.commdpi.comacs.orgfrontiersin.org Transcription factors are known to regulate the expression of genes in the MVA and MEP pathways and downstream saponin biosynthesis genes. scielo.brcjnmcpu.comnih.gov Research in various plants has identified genes encoding these enzymes and has begun to explore their tissue-specific expression patterns and how they are influenced by factors like stress and phytohormones. cjnmcpu.comfrontiersin.orgmdpi.comfrontiersin.org

Strategies for Enhancing Triterpenoid Saponin Production via Metabolic Engineering

Due to the often low natural abundance of triterpenoid saponins in plants, metabolic engineering approaches are being explored to enhance their production. nih.govresearchgate.netnih.govugent.be Strategies include engineering plants and cell cultures to increase the supply of precursors, manipulating the expression of key biosynthetic genes, and utilizing heterologous expression systems like yeast. researchgate.netnih.govugent.benih.gov Overexpression of genes encoding rate-limiting enzymes in the MVA or MEP pathways, such as HMGR or DXS, can potentially increase the flux towards isoprenoid precursor production. scielo.brresearchgate.netugent.be Engineering OSCs to favor the production of specific triterpene skeletons is another strategy. nih.gov Furthermore, optimizing the expression of P450s and UGTs can lead to the accumulation of desired saponin structures. frontiersin.orgfrontiersin.orgmdpi.com Heterologous production in microbial hosts like Saccharomyces cerevisiae has shown promise for producing high amounts of triterpene saponin building blocks. researchgate.netugent.be This involves introducing the necessary plant genes into the microbial system. researchgate.netugent.be Elicitation, the use of signaling molecules to stimulate secondary metabolite production in plant cell cultures, is also a strategy to increase saponin yields. nih.gov

Here is an interactive data table summarizing some key enzymes and pathways involved in triterpenoid saponin biosynthesis:

| Pathway/Step | Key Enzymes Involved | Location in Plant Cell |

| Isoprenoid Precursor Biosynthesis | ||

| Mevalonate (B85504) (MVA) Pathway | Acetyl-CoA C-acetyltransferase (AACT), HMG-CoA synthase (HMGS), HMG-CoA reductase (HMGR), Mevalonate kinase (MVK), Phosphomevalonate kinase (PMK), Diphosphomevalonate decarboxylase (MVD), Isopentenyl-diphosphate delta-isomerase (IDI) scielo.brresearchgate.net | Cytosol, Endoplasmic Reticulum, Peroxisomes nih.govscielo.br |

| Methylerythritol 4-Phosphate (MEP) Pathway | Deoxyxylulose 5-phosphate synthase (DXS), Deoxyxylulose 5-phosphate reductoisomerase (DXR), other enzymes nih.govresearchgate.net | Plastids nih.govresearchgate.net |

| Squalene and 2,3-Oxidosqualene Biosynthesis | ||

| Formation of FPP | Geranyl diphosphate synthase (GPPS), Farnesyl diphosphate synthase (FPPS) nih.govresearchgate.netfrontiersin.orgfrontiersin.org | Cytosol nih.gov |

| Formation of Squalene | Squalene synthase (SS) researchgate.netfrontiersin.org | Endoplasmic Reticulum nih.gov |

| Formation of 2,3-Oxidosqualene | Squalene epoxidase (SE) nih.govresearchgate.netfrontiersin.orgfrontiersin.orgontosight.ai | Endoplasmic Reticulum nih.gov |

| Triterpenoid Backbone Formation | ||

| Cyclization of 2,3-Oxidosqualene | Oxidosqualene cyclases (OSCs) (e.g., β-amyrin synthase, lupeol (B1675499) synthase) nih.govmdpi.comfrontiersin.orgoup.commdpi.compnas.orgresearchgate.netnih.govnih.govmdpi.commdpi.com | Endoplasmic Reticulum nih.gov |

| Saponin Modification | ||

| Hydroxylation | Cytochrome P450 monooxygenases (P450s) frontiersin.orguoa.grmdpi.comfrontiersin.orgresearchgate.netresearchgate.netnih.gov | Endoplasmic Reticulum frontiersin.org |

| Glycosylation | UDP-dependent glycosyltransferases (UGTs) frontiersin.orgfrontiersin.orguoa.grmdpi.comfrontiersin.orgresearchgate.netresearchgate.netnih.gov | Cytosol, Endoplasmic Reticulum mdpi.comfrontiersin.org |

Biological Activities and Molecular Mechanisms of Cantalasaponin 3 in Preclinical Models

Investigation of Antioxidant Activity

Antioxidant activity is typically evaluated by assessing a compound's ability to neutralize reactive oxygen species (ROS) and modulate cellular defense systems.

In Vitro Radical Scavenging Mechanisms

In vitro assays are widely used to determine the direct radical scavenging capacity of a compound. Common methods include DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power) assays researchgate.netresearchgate.net. These tests measure the ability of a compound to donate an electron or a hydrogen atom to stabilize free radicals. While these methods are standard for evaluating antioxidant potential, specific data on the application of these assays to Cantalasaponin 3 were not found in the search results. Studies on other natural extracts and compounds demonstrate that radical scavenging activity is a key indicator of antioxidant potential researchgate.netresearchgate.netpreprints.orgmdpi.com.

Modulation of Cellular Oxidative Stress Pathways

Beyond direct radical scavenging, antioxidants can exert their effects by modulating intracellular signaling pathways involved in the generation and detoxification of ROS. Cellular oxidative stress pathways can be influenced by various factors, and their modulation is a target for therapeutic intervention nih.govgoogle.com. Research on other compounds has explored their ability to impact pathways related to oxidative stress, but specific findings detailing how this compound modulates these pathways in cellular models were not available in the search results.

Elucidation of Anti-inflammatory Activity

The anti-inflammatory potential of natural compounds is often investigated using cellular and animal models that mimic inflammatory conditions.

In Vitro Cellular Models of Inflammation (e.g., Macrophage Activation, Cytokine Production)

In vitro models using immune cells, such as macrophages, are commonly employed to study anti-inflammatory effects. Macrophages play a crucial role in the inflammatory response, and their activation leads to the production and release of pro-inflammatory mediators, including cytokines like TNF-α, IL-1β, and IL-6 nih.govresearchgate.net. Lipopolysaccharide (LPS) is frequently used to induce an inflammatory response in macrophage cell lines like RAW 264.7. Assessing the inhibition of pro-inflammatory cytokine production in these models is a standard approach to evaluate anti-inflammatory activity. While these cellular models are relevant to studying the anti-inflammatory effects of saponins (B1172615), specific data on the impact of this compound on macrophage activation or cytokine production in such models were not found.

Modulation of Key Inflammatory Signaling Pathways (e.g., NF-κB, MAPKs, Cyclooxygenase Pathways)

Inflammatory responses are tightly regulated by complex intracellular signaling networks, including the NF-κB and MAPK (ERK, JNK, p38) pathways. The activation of these pathways can lead to the transcription of genes encoding pro-inflammatory cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Compounds that can modulate these pathways are considered to have anti-inflammatory potential. Studies on other saponins and natural compounds have demonstrated inhibitory effects on NF-κB and MAPK signaling, leading to reduced production of inflammatory mediators. However, specific research detailing the effects of this compound on these key inflammatory signaling pathways was not available in the search results.

Preclinical In Vivo Models of Inflammation (e.g., Edema Models)

In vivo models are essential for evaluating the anti-inflammatory activity of compounds in a complex biological system. Edema models, such as carrageenan-induced paw edema or TPA-induced ear edema, are widely used to assess acute inflammation researchgate.net. These models measure the reduction in swelling caused by an inflammatory stimulus. Research on saponin-enriched fractions from Agave species and on cantalasaponin-1 has shown inhibitory effects in ear edema models nih.govresearchgate.net. While such in vivo models are relevant for evaluating the anti-inflammatory activity of saponins like this compound, specific data from studies using this compound in these or other preclinical in vivo inflammation models were not found in the search results.

Based on the available search results, while this compound is recognized as a saponin (B1150181) found in certain plants and saponins, in general, are known for their potential antioxidant and anti-inflammatory activities mediated through various mechanisms and evaluated in standard preclinical models, specific detailed research findings and data solely focused on the biological activities of this compound were not identified. Further dedicated research is needed to elucidate the precise antioxidant and anti-inflammatory properties and molecular mechanisms of this compound in preclinical settings.

Assessment of Cytotoxic Activity Against Cancer Cell Lines

Research into the cytotoxic potential of this compound against various cancer cell lines is an area of interest in preclinical studies.

In Vitro Cytotoxicity Assays on Diverse Cancer Cell Lines

Specific detailed findings regarding the in vitro cytotoxic activity of this compound on a diverse panel of cancer cell lines were not extensively available in the conducted searches. However, studies on other saponins have demonstrated cytotoxic effects on various cancer cell lines, including those from thyroid, gastrointestinal, prostate, skin, and breast cancers. For instance, certain oleanolic acid-type saponins have shown significant cytotoxic effects against different human cancer cell lines, with varying degrees of sensitivity observed across different cell types. Similarly, extracts containing saponins from other plants have exhibited dose-dependent inhibition of cancer cell survival in vitro. While these studies highlight the potential of saponins as cytotoxic agents, specific data for this compound's activity in such assays were not found.

Investigations into Mechanisms of Cell Death (e.g., Apoptosis, Cell Cycle Arrest)

Preclinical In Vivo Cancer Models for Efficacy Evaluation

Information regarding the evaluation of this compound's efficacy in preclinical in vivo cancer models was not found in the performed searches. Preclinical in vivo studies are crucial for assessing the potential of a compound in a more complex biological system and can involve evaluating tumor growth inhibition and effects on relevant signaling pathways. While the efficacy of other agents, such as certain antibodies, has been evaluated in syngeneic murine subcutaneous tumor models, specific data for this compound in such models were not identified.

Exploration of Other Biological Activities

Beyond potential cytotoxic effects, other biological activities of this compound have been explored.

Antiprotozoal Activity in Preclinical Settings

This compound has been mentioned in the context of herbal medicines investigated for treating bacterial infections. While direct evidence of this compound's antiprotozoal activity was not extensively provided, related compounds like Cantalasaponin-1 have been investigated for activity against protozoa such as Entamoeba histolytica. Studies on other natural products and plant extracts have demonstrated antiprotozoal activities against various parasites, including Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum. These studies highlight the potential for natural compounds, including saponins, to possess antiprotozoal properties, but specific data for this compound were not found.

Neuroprotective and Anti-neuroinflammatory Effects in Preclinical Models

Preclinical research has explored the capacity of this compound, particularly Cantalasaponin-1 (a related steroidal saponin also found in Agave species), to mitigate neuroinflammation induced by lipopolysaccharide (LPS) in animal models researchgate.netnih.gov. LPS is commonly used in preclinical studies to induce an inflammatory response that mimics aspects of neuroinflammation observed in neurodegenerative diseases nih.gov.

Studies have shown that Cantalasaponin-1 can significantly reduce the levels of pro-inflammatory cytokines in the brain. For instance, in a model of LPS-induced neuroinflammation in male ICR mice, administration of Cantalasaponin-1 at doses of 5 and 10 mg/kg orally led to a decrease in brain concentrations of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) researchgate.netnih.gov. Both IL-6 and TNF-α are key mediators of inflammatory responses in the central nervous system, contributing to neuronal damage and dysfunction frontiersin.orgmdpi.com.

Furthermore, Cantalasaponin-1 has been observed to increase the brain concentration of the anti-inflammatory cytokine interleukin-10 (IL-10) in the same LPS-induced neuroinflammation model researchgate.netnih.gov. IL-10 plays a crucial role in suppressing the inflammatory response and promoting resolution of inflammation, suggesting a dual action of Cantalasaponin-1 in modulating the cytokine balance towards an anti-inflammatory state frontiersin.orgmdpi.com.

These findings indicate that Cantalasaponin-1, and by extension potentially other cantalasaponins like this compound due to their structural similarity and origin from Agave species known for anti-inflammatory properties, possess anti-neuroinflammatory effects in preclinical settings researchgate.netnih.govresearchgate.net. The modulation of inflammatory cytokines like TNF-α, IL-6, and IL-10 is a key mechanism by which these compounds may exert their neuroprotective potential in conditions characterized by neuroinflammation frontiersin.orgmdpi.comnih.gov.

While the specific molecular mechanisms of this compound's neuroprotective effects are still under investigation, related studies on other natural compounds with anti-neuroinflammatory properties highlight potential pathways. These include the modulation of signaling pathways such as NF-κB, MAPK, and the activation of Nrf2, which are involved in regulating the expression of inflammatory mediators and antioxidant responses frontiersin.orgmdpi.comresearchgate.netfrontiersin.org. Saponins in general have been noted for their ability to modulate inflammatory cytokines, often through pathways like NF-κB, TLR4, and MAPKs researchgate.net.

The preclinical data on Cantalasaponin-1 provides a basis for further research into the neuroprotective and anti-neuroinflammatory potential of this compound. The observed effects on key inflammatory markers in the brain suggest that this compound could be a promising compound for investigation in the context of neuroinflammatory disorders.

Summary of Preclinical Findings on Cantalasaponin-1 in LPS-Induced Neuroinflammation

| Compound | Model | Effect on Pro-inflammatory Cytokines (Brain) | Effect on Anti-inflammatory Cytokines (Brain) | Reference |

| Cantalasaponin-1 | LPS-induced neuroinflammation in mice | Decreased IL-6, TNF-α | Increased IL-10 | researchgate.netnih.gov |

Detailed Research Findings on Cytokine Modulation by Cantalasaponin-1

| Cytokine | Effect of Cantalasaponin-1 Treatment (vs. LPS control) | Significance | Reference |

| IL-6 | Reduced concentration | Pro-inflammatory cytokine reduction | researchgate.netnih.gov |

| TNF-α | Reduced concentration | Pro-inflammatory cytokine reduction | researchgate.netnih.gov |

| IL-10 | Increased concentration | Anti-inflammatory cytokine increase | researchgate.netnih.gov |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for Cantalasaponin 3 and Its Analogues

Ligand-Based and Structure-Based Drug Design Approaches

Drug design strategies can be broadly categorized into ligand-based drug design (LBDD) and structure-based drug design (SBDD). LBDD relies on the knowledge of existing active molecules (ligands) to design or identify new compounds with similar biological activity, without requiring information about the target structure. biosolveit.degardp.orgnih.govnih.gov This approach involves analyzing the chemical properties and structural features of known ligands to infer the requirements for activity. biosolveit.degardp.org SBDD, conversely, utilizes the three-dimensional structure of the biological target protein to design molecules that can bind to it with high affinity and specificity. gardp.orgdrugdiscoverynews.comresearchgate.netarxiv.orgresearchgate.net This often involves computational techniques to predict how potential drug candidates interact with the target's binding site. gardp.orgdrugdiscoverynews.comresearchgate.netresearchgate.net

For Cantalasaponin 3 and its analogues, both LBDD and SBDD approaches could be applied depending on the availability of structural information for potential targets. If the target protein structure is known, SBDD techniques like molecular docking and dynamics simulations can provide insights into binding interactions. gardp.orgfrontiersin.orgnih.govresearchgate.net In the absence of target structure, LBDD methods, such as pharmacophore modeling and QSAR, can be employed based on the biological activity data of this compound and its analogues. nih.govnih.gov

Identification of Molecular Descriptors Influencing Biological Activity

Molecular descriptors are numerical values that capture various physicochemical and structural properties of a molecule. nih.govd-nb.inforesearchgate.net These descriptors are fundamental to QSAR studies, as they are used to correlate molecular structure with biological activity. dergipark.org.trnih.gov Examples of molecular descriptors include parameters related to size, shape, electronic properties, hydrophobicity (like octanol-water partition coefficient, logP), and the presence of specific functional groups. dergipark.org.trnih.govscirp.org

For steroidal saponins (B1172615) like this compound, the biological activity is likely influenced by the structure of the aglycone (steroidal) part and the type, number, and arrangement of the sugar moieties attached. researchgate.net SAR analysis on steroidal saponins from the Agavaceae family suggests that features like a carbonyl group at the C-12 position of the aglycone and the presence of four or more sugar units attached to C-3 can influence phytotoxic activity. researchgate.net Identifying the specific molecular descriptors of this compound and its analogues that correlate with observed cytotoxic or anti-inflammatory effects is a key step in understanding their mechanism of action and guiding the design of more potent derivatives. researchgate.netnih.gov

Predictive Modeling for Biological Effects (e.g., Cytotoxicity, Anti-inflammatory Activity)

QSAR models aim to build predictive relationships between molecular descriptors and biological activities such as cytotoxicity and anti-inflammatory effects. basicmedicalkey.comdergipark.org.tr By developing mathematical equations that describe these relationships, researchers can predict the activity of new compounds based on their calculated molecular descriptors. nih.govdergipark.org.tr

Studies on this compound have reported potent cytotoxicity against various cancer cell lines, including LU-1, KB, MCF7, HepG2, SK-LU-1, and HT-29, with low IC50 values (e.g., 0.19 to 1.23 µM). researchgate.net Some analogues showed moderate or weak cytotoxic effects, indicating a structure-dependent activity. researchgate.net Cantalasaponin 1, an analogue, demonstrated anti-inflammatory activity by inhibiting ear edema in a dose-dependent manner. researchgate.netscience.gov Other studies on related saponins have also shown anti-inflammatory properties. researchgate.netnih.govscience.govnih.gov

Predictive QSAR models can be built using the cytotoxicity and anti-inflammatory data of this compound and its analogues, along with their calculated molecular descriptors. basicmedicalkey.comdergipark.org.tr These models can help in screening virtual libraries of compounds to identify potential candidates with desired activity profiles. nih.gov

While specific QSAR models for this compound were not detailed in the search results, the principle involves correlating structural features (represented by descriptors) with the measured biological responses (like IC50 values for cytotoxicity or inhibition percentages for inflammation). basicmedicalkey.comdergipark.org.tr

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are computational techniques used in SBDD to predict how a small molecule (ligand) binds to a protein target and to study the stability of the resulting complex over time. gardp.orgfrontiersin.orgnih.govresearchgate.netmdpi.com Molecular docking predicts the preferred binding pose(s) and estimates the binding affinity of a ligand to a target site. gardp.orgresearchgate.netresearchgate.net MD simulations provide a more dynamic view, simulating the movement of atoms and molecules over time to understand the flexibility of the ligand and the protein and the stability of their interactions. frontiersin.orgnih.govmdpi.commdpi.com

Although the specific protein targets for the cytotoxic and anti-inflammatory activities of this compound are not explicitly mentioned in the search results, molecular docking and dynamics simulations could be applied if a putative target protein is identified. For instance, one study on megastigmane compounds (structurally different from saponins but also found in Aspidistra species) used molecular docking to investigate their interaction with TLR4, suggesting a mechanism for their anti-inflammatory activity. researchgate.net This indicates that similar computational approaches could be valuable for studying the interaction of this compound with relevant biological targets involved in cancer or inflammation pathways. researchgate.net

These simulations can help to:

Predict the binding site(s) of this compound on a target protein. gardp.orgresearchgate.netresearchgate.net

Estimate the strength of the interaction (binding affinity). gardp.orgresearchgate.net

Identify key amino acid residues involved in binding. gardp.org

Understand the conformational changes of both the ligand and the protein upon binding. frontiersin.orgmdpi.commdpi.com

Evaluate the stability of the ligand-protein complex over time. nih.govmdpi.commdpi.com

Development of Pharmacophore Models

A pharmacophore model is an abstract representation of the essential molecular features that are necessary for a compound to exhibit a specific biological activity. nih.govresearchgate.netdovepress.comresearchgate.netnih.gov These features can include hydrogen bond donors and acceptors, hydrophobic centers, aromatic rings, and charged groups, arranged in a specific three-dimensional spatial orientation. nih.govdovepress.comresearchgate.netnih.gov

Pharmacophore models can be developed using either ligand-based or structure-based approaches. dovepress.comresearchgate.net Ligand-based pharmacophores are derived from a set of active ligands by identifying common features and their spatial arrangement. nih.govdovepress.comresearchgate.net Structure-based pharmacophores are generated based on the interaction points within the binding site of a target protein. dovepress.comresearchgate.netnih.govmedsci.org

For this compound and its analogues, pharmacophore models could be developed based on their observed cytotoxic or anti-inflammatory activities. researchgate.netnih.gov A ligand-based approach would involve aligning the structures of active saponins and identifying the common features crucial for their activity. nih.govdovepress.comresearchgate.net If a target protein is identified, a structure-based pharmacophore could be generated from the protein's binding site, highlighting the features required for binding. dovepress.comresearchgate.netnih.govmedsci.org

Chemical Synthesis and Semisynthesis of Cantalasaponin 3 and Its Derivatives

Strategies for Total Synthesis of Triterpenoid (B12794562) Saponins (B1172615)

Total synthesis of complex triterpenoid saponins is a challenging endeavor due to their intricate structures, multiple stereocenters, and the presence of labile glycosidic linkages. Strategies typically involve the convergent or linear assembly of the aglycone core and the sugar moieties. Protecting group strategies are essential to ensure selective glycosylation and prevent unwanted side reactions. scribd.com

One approach involves the de novo synthesis of the aglycone skeleton, often starting from simpler precursors. scribd.com Triterpenoid biosynthesis in plants proceeds through the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways, leading to the formation of squalene (B77637), which is then cyclized by oxidosqualene cyclases (OSCs) to generate various triterpene skeletons. mdpi.comnih.gov Chemical total synthesis aims to mimic aspects of these complex biosynthetic pathways using controlled chemical reactions.

Another key aspect is the synthesis of the sugar building blocks with appropriate protecting groups and activating groups for glycosylation. Various glycosylation methods have been developed to form the β-glycosidic bonds commonly found in many saponins. acs.org The total synthesis of Lobatoside E, a cyclic triterpene saponin (B1150181), provides an example of a highly modular approach requiring numerous steps (73 total steps, with a longest linear sequence of 31 steps) starting from readily available materials like oleanolic acid and various monosaccharides. acs.org

Semisynthetic Modifications of Natural Cantalasaponin 3

Semisynthesis utilizes naturally occurring compounds, such as isolated saponins or their aglycones, as starting materials for chemical modifications. wikipedia.org This approach is often more efficient than total synthesis, especially for complex molecules like saponins, as it leverages the complex biosynthetic machinery of plants to produce the core structure. wikipedia.org

For this compound, which can be isolated from Agave species, researchgate.netmdpi.com semisynthetic strategies would involve chemical modifications of the isolated compound or its sapogenin. These modifications can target the aglycone or the sugar chains to alter biological activity, stability, or pharmacokinetic properties. nih.govresearchgate.netresearchgate.net For example, semisynthetic approaches have been successfully applied to modify the saponin QS-21, which shares structural features with triterpenoid saponins, to improve its properties as an adjuvant. nih.govacs.orgresearchgate.net Modifications have included replacing hydrolytically unstable ester linkages with more stable amide bonds. researchgate.netresearchgate.net

Semisynthesis allows for the creation of libraries of analogues by systematically modifying different parts of the natural product scaffold. rsc.org This is particularly useful for structure-activity relationship studies. acs.orgresearchgate.net

Chemoenzymatic Approaches for Selective Glycosylation and Derivatization

Chemoenzymatic synthesis combines the power of chemical reactions with the selectivity of enzymatic transformations. This approach is particularly valuable for the synthesis of complex glycosides like saponins, where enzymatic glycosylation can offer high regioselectivity and stereoselectivity that are challenging to achieve solely through chemical methods. x-mol.netresearchgate.net

Enzymes such as glycosyltransferases and glycosidases can be used to selectively attach or remove sugar units from a saponin or its aglycone. nih.govresearchgate.net For instance, cyclodextrin (B1172386) glucanotransferases (CGTases) have been employed for the glucosylation of steroidal saponins, demonstrating the ability of enzymes to introduce specific sugar moieties. thieme-connect.comthieme-connect.com

Chemoenzymatic strategies can be used for:

Selective glycosylation at specific hydroxyl groups on the aglycone or the sugar chain.

Introduction of specific sugar sequences and linkages.

Modification of sugar moieties through enzymatic transformations.

These methods allow for the precise construction of complex saponin structures and the generation of diverse libraries of glycosylated derivatives that might be difficult or inefficient to synthesize purely chemically. x-mol.net

Synthesis of Analogues with Modified Aglycone or Glycone Moieties

The synthesis of this compound analogues involves modifying either the steroidal aglycone or the attached sugar chains to explore the impact of structural changes on biological activity. daneshyari.comscilit.comvdoc.pubresearchgate.net

Modifications to the aglycone can include alterations to the steroid ring system, introduction or modification of functional groups (e.g., hydroxyl, carbonyl, carboxyl), or changes in stereochemistry. thieme-connect.com These modifications can influence the interaction of the saponin with biological targets and its pharmacokinetic properties.

Modifications to the glycone portion are equally important. The type, number, sequence, and linkage of sugar units significantly impact the biological activity of saponins. researchgate.netmdpi.com Analogues can be synthesized with:

Different monosaccharides (e.g., glucose, galactose, xylose, arabinose, rhamnose). acs.orgnih.gov

Varying numbers of sugar units (mono-, bi-, or polydesmosides). dokumen.pubresearchgate.net

Different glycosidic linkages (e.g., α or β, 1→2, 1→3, 1→4, 1→6). mdpi.com

Modified sugar units (e.g., acylated or sulfated sugars). dokumen.pub

Semisynthesis from natural sapogenins or saponins is a common route for preparing such analogues. rsc.orgthieme-connect.com For example, hederagenin, a triterpenoid sapogenin, has been used to synthesize a library of derivatives to investigate antileishmanial activity. rsc.org Similarly, modifications of the acyl chain and sugar domains of saponins like QS-21 have led to analogues with improved adjuvant properties. nih.govacs.org

The synthesis of these analogues provides valuable insights into the structural features required for specific biological effects and can lead to the discovery of compounds with enhanced potency or altered activity profiles. acs.orgrsc.orgscience.gov

Future Research Directions and Translational Perspectives for Cantalasaponin 3

Deepening Mechanistic Understanding at the Molecular and Cellular Levels

A critical area for future research involves elucidating the precise molecular and cellular mechanisms through which Cantalasaponin 3 exerts its effects. This includes identifying the specific proteins, enzymes, or receptors it interacts with at the molecular level. Studies should aim to map the downstream signaling cascades influenced by these interactions. At the cellular level, research could investigate how this compound affects key cellular processes such as cell proliferation, differentiation, apoptosis, migration, and intracellular signaling events. Techniques such as advanced imaging, flow cytometry, and molecular biology assays will be crucial in these investigations. Understanding these fundamental mechanisms is essential for validating traditional uses and identifying novel therapeutic targets. Research into the mechanistic understanding of molecular and cellular pathways related to disease is a key area in molecular and cellular medicine. uow.edu.auukri.org

Exploration of Novel Molecular Targets and Signaling Pathways

Building upon mechanistic understanding, future research should actively explore novel molecular targets and signaling pathways that may be modulated by this compound. Given that other saponins (B1172615) have been shown to modulate inflammatory cytokines through pathways like NF-κB, TLR4, and MAPKs, it would be relevant to investigate if this compound also influences these or other immune and inflammatory pathways. researchgate.net The exploration of diverse molecular targets and signaling pathways is a common theme in the study of bioactive compounds. researchgate.netnih.govmdpi.com High-throughput screening methods and "-omics" technologies could be employed to identify previously uncharacterized interactions and affected pathways.

Application of Omics Technologies (e.g., Metabolomics, Proteomics) in Biological Studies

The application of omics technologies, such as metabolomics and proteomics, can provide a comprehensive view of the biological changes induced by this compound. Metabolomics can help identify changes in cellular metabolic profiles upon exposure to the compound, potentially revealing affected metabolic pathways. uninet.eduijcnap.com Proteomics can provide insights into alterations in protein expression levels and post-translational modifications, indicating affected cellular processes and signaling networks. uninet.eduijcnap.com Integrating data from different omics layers can offer a holistic understanding of the compound's biological impact. humanspecificresearch.orgcmdm.twnih.gov These technologies are increasingly used in biomedicine to identify biomarkers and understand complex biological systems. uninet.eduhumanspecificresearch.org

Development of Advanced Delivery Systems in Preclinical Research

To enhance the potential therapeutic utility of this compound, research into advanced delivery systems is warranted in preclinical studies. Natural compounds, including saponins, can sometimes face challenges such as poor solubility, low bioavailability, or targeted delivery issues. researchgate.net Developing novel formulations, such as nanoparticles, liposomes, or other encapsulation methods, could improve the compound's pharmacokinetic properties, stability, and targeted delivery to specific tissues or cells. researchgate.netnih.govrsc.org Preclinical developments in drug delivery systems are crucial for advancing potential therapeutic agents. nih.gov

Integrated Computational and Experimental Approaches for Compound Optimization

Integrating computational and experimental approaches can significantly accelerate the optimization of this compound for specific applications. Computational methods, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can predict potential targets, binding affinities, and optimize the compound's structure for improved activity or reduced off-target effects. schrodinger.com These computational predictions can then guide experimental design, allowing for more efficient synthesis and testing of modified this compound analogs. schrodinger.combiorxiv.org This iterative process of computational design and experimental validation is a powerful strategy in modern drug discovery and optimization. schrodinger.combiorxiv.orgresearchgate.netsmu.eduarxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.